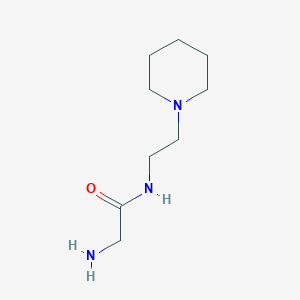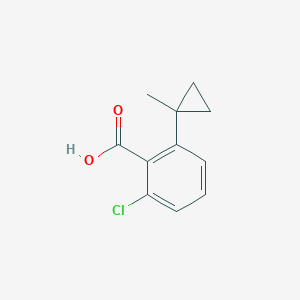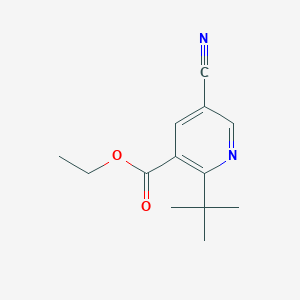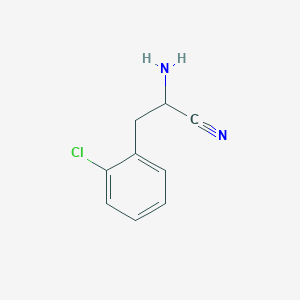![molecular formula C8H5NO3S B12988420 5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12988420.png)
5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid: is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization with a pyridine derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to modulate biological pathways is of particular interest in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials .
Mécanisme D'action
The mechanism of action of 5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
- 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid
Comparison: Compared to similar compounds, 5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is unique due to its specific structural arrangement, which influences its reactivity and biological activity. The presence of both thiazole and pyridine rings provides a versatile scaffold for chemical modifications, enhancing its potential in various applications .
Propriétés
Formule moléculaire |
C8H5NO3S |
|---|---|
Poids moléculaire |
195.20 g/mol |
Nom IUPAC |
5-oxo-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-6-2-1-3-7-9(6)5(4-13-7)8(11)12/h1-4H,(H,11,12) |
Clé InChI |
AVOTWUUDXRNYCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N2C(=C1)SC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B12988344.png)

![7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988382.png)




![4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine](/img/structure/B12988401.png)

![2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B12988407.png)

![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12988439.png)
